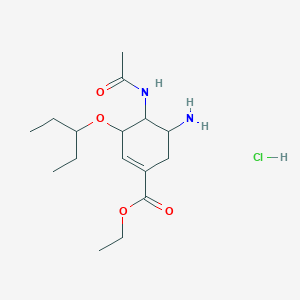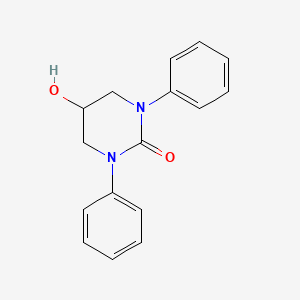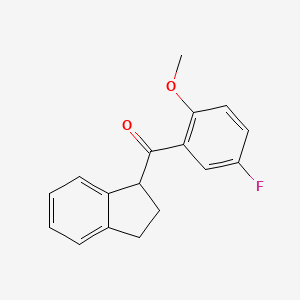
2-Ethoxy-3-ethynylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-3-ethynylpyridine is an organic compound with the molecular formula C9H9NO It is a derivative of pyridine, featuring an ethynyl group at the 3-position and an ethoxy group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-ethynylpyridine typically involves the ethynylation of 2-ethoxypyridine. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-ethoxypyridine with an ethynylating agent in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethoxy-3-ethynylpyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 2-ethoxy-3-pyridyl ketone.
Reduction: Formation of 2-ethoxy-3-alkenylpyridine or 2-ethoxy-3-alkylpyridine.
Substitution: Formation of 2-substituted-3-ethynylpyridine derivatives.
Applications De Recherche Scientifique
2-Ethoxy-3-ethynylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: It serves as a ligand in coordination chemistry, aiding in the study of metal-ligand interactions.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-3-ethynylpyridine involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The ethoxy group can enhance solubility and facilitate the compound’s incorporation into larger molecular frameworks. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
3-Ethynylpyridine: Lacks the ethoxy group, resulting in different reactivity and solubility properties.
2-Ethynylpyridine: Similar structure but without the ethoxy group, leading to variations in chemical behavior.
2-Ethoxy-4-ethynylpyridine: Positional isomer with the ethynyl group at the 4-position, affecting its reactivity and applications.
Uniqueness: 2-Ethoxy-3-ethynylpyridine is unique due to the presence of both ethynyl and ethoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, distinguishing it from other pyridine derivatives.
Propriétés
Numéro CAS |
1196156-40-7 |
|---|---|
Formule moléculaire |
C9H9NO |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
2-ethoxy-3-ethynylpyridine |
InChI |
InChI=1S/C9H9NO/c1-3-8-6-5-7-10-9(8)11-4-2/h1,5-7H,4H2,2H3 |
Clé InChI |
KTAKQDZMXOWRJG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC=N1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1'-biphenyl]-3-yl)-](/img/structure/B14175729.png)
![2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol](/img/structure/B14175741.png)
![1-[Bis(propan-2-ylamino)methylidene]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B14175749.png)
![1-(2-{Bis[2-(diphenylphosphanyl)ethyl]phosphanyl}ethyl)-1H-imidazole](/img/structure/B14175751.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-6-bromo-4-chloroquinazoline](/img/structure/B14175752.png)

![(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one](/img/structure/B14175762.png)

![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triethylsilyl)pent-4-ynal](/img/structure/B14175766.png)

![3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile](/img/structure/B14175781.png)



